molecular formula C58H89N19O27S2 B14450921 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-71-9

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Cat. No.: B14450921
CAS No.: 77368-71-9
M. Wt: 1548.6 g/mol
InChI Key: PKKLTUMPLGJUAU-UHFFFAOYSA-N
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Description

Tallysomycin S(sub 4b) copper complex is a derivative of the tallysomycin family, which is related to the bleomycin group of glycopeptide antibiotics. These compounds are known for their antitumor properties and are isolated from the fermentation broths of Streptoalloteichus hindustanus . The copper complex form of tallysomycin S(sub 4b) enhances its stability and biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tallysomycin S(sub 4b) copper complex involves the biosynthetic incorporation of diamines into the tallysomycin molecule during fermentation. This process results in the formation of new derivatives with or without the lysine moiety in the subterminal position . The copper complex is then formed by chelating the tallysomycin derivative with copper ions, typically resulting in a blue powder .

Industrial Production Methods

Industrial production of tallysomycin S(sub 4b) copper complex follows a similar biosynthetic route, with large-scale fermentation processes being employed. The fermentation medium is supplemented with specific diamines to yield the desired tallysomycin derivatives, which are then isolated and purified. The copper chelation step is performed post-purification to obtain the final copper complex .

Chemical Reactions Analysis

Types of Reactions

Tallysomycin S(sub 4b) copper complex undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Ligand exchange reactions often involve the use of chelating agents or competing metal ions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of ROS, while reduction reactions can yield reduced forms of the complex. Substitution reactions result in new metal complexes with different ligands .

Scientific Research Applications

Tallysomycin S(sub 4b) copper complex has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tallysomycin S(sub 4b) copper complex is unique due to its enhanced stability and biological activity conferred by the copper ion. This complex exhibits higher cytotoxicity and ROS generation compared to its non-copper counterparts . Additionally, the specific incorporation of diamines during biosynthesis provides structural diversity and potential for targeted therapeutic applications .

Properties

CAS No.

77368-71-9

Molecular Formula

C58H89N19O27S2

Molecular Weight

1548.6 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C58H89N19O27S2/c1-16-32(74-47(76-45(16)63)22(5-29(61)83)67-9-21(60)46(64)92)49(94)75-34(42(23-10-66-15-69-23)101-57-44(38(88)35(85)27(11-78)100-57)102-56-40(90)43(103-58(65)97)36(86)28(12-79)99-56)51(96)70-17(2)26(82)6-30(84)73-33(18(3)80)50(95)77-52(104-55-39(89)37(87)31(62)19(4)98-55)41(91)54-72-25(14-106-54)53-71-24(13-105-53)48(93)68-8-20(81)7-59/h10,13-15,17-22,26-28,31,33-44,52,55-57,67,78-82,85-91H,5-9,11-12,59-60,62H2,1-4H3,(H2,61,83)(H2,64,92)(H2,65,97)(H,66,69)(H,68,93)(H,70,96)(H,73,84)(H,75,94)(H,77,95)(H2,63,74,76)

InChI Key

PKKLTUMPLGJUAU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCC(CN)O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Origin of Product

United States

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